Hexylphosphonic acid diethyl ester

Vue d'ensemble

Description

Hexylphosphonic acid diethyl ester is an organophosphorus compound . It is a derivative of phosphonic acid and can be used in various applications due to its unique structure .

Synthesis Analysis

The synthesis of phosphonates like Hexylphosphonic acid diethyl ester typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene . Another method involves the microwave-assisted dealkylation of phosphonate alkyl esters . The reaction conditions can vary depending on the specific phosphonate being synthesized .

Molecular Structure Analysis

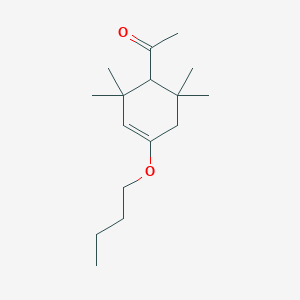

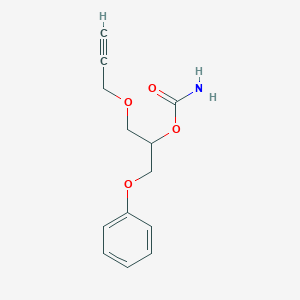

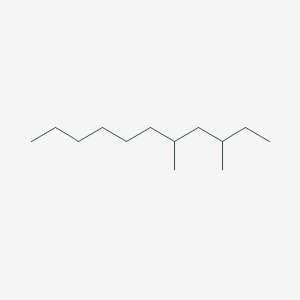

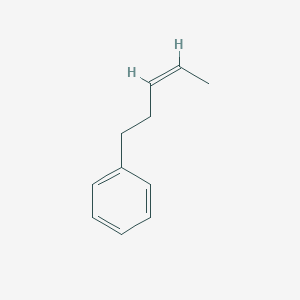

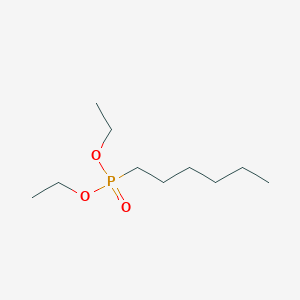

The molecular formula of Hexylphosphonic acid diethyl ester is C10H23O3P . It has a molecular weight of 222.26200 . The exact mass is 222.13800 .

Chemical Reactions Analysis

Phosphonates like Hexylphosphonic acid diethyl ester can undergo various chemical reactions. For instance, they can be hydrolyzed under both acidic and basic conditions . The hydrolysis may also involve the cleavage of the C-O bond by trimethylsilyl halides . The rate of hydrolysis can be influenced by factors such as temperature and the specific structure of the phosphonate .

Physical And Chemical Properties Analysis

Hexylphosphonic acid diethyl ester has a density of 0.964g/cm3 . Its boiling point is 282.6ºC at 760mmHg . The flash point is 138.6ºC . The LogP value, which indicates its lipophilicity, is 3.83280 .

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Hexylphosphonic acid diethyl ester is utilized in organic synthesis, particularly in the preparation of H-phosphonate mono- and diesters. These compounds are pivotal in forming P–C, P–B, P–Cl, P–Br, P–I, and P–metal bonds, which are essential in creating a wide array of organic molecules .

Medicinal Chemistry

In medicinal chemistry, hexylphosphonic acid diethyl ester derivatives serve as intermediates in synthesizing biologically important phosphorus compounds. They are instrumental in developing nucleotide analogues and other pharmaceuticals with potential antiviral and antibacterial properties .

Agricultural Chemistry

Research in agricultural chemistry has explored the synthesis of phosphonate compounds containing hexylphosphonic acid diethyl ester, which exhibit herbicidal activity. These compounds are particularly effective against broad-leaved weeds, offering a new avenue for pest control in crop management .

Industrial Applications

Hexylphosphonic acid diethyl ester finds applications in the industrial sector, particularly in the synthesis of materials that require specific phosphorus-based functionalities. Its derivatives are used to improve the properties of polymers and create specialized materials with desired characteristics .

Environmental Science

In environmental science, hexylphosphonic acid diethyl ester derivatives are studied for their potential role in biodegradation processes. Understanding the environmental fate of these compounds is crucial for assessing their impact on ecosystems and developing remediation strategies .

Material Science

The compound is significant in material science, where it contributes to the development of advanced materials. Phosphonic acid derivatives, including those derived from hexylphosphonic acid diethyl ester, are used to create polymers with specific binding properties, which are essential in separation processes and the creation of hybrid materials .

Orientations Futures

While specific future directions for Hexylphosphonic acid diethyl ester were not found in the retrieved sources, phosphonates in general have a wide range of applications in fields like medicine, materials, and chemical biology . Their unique properties make them valuable for future research and development.

Mécanisme D'action

Target of Action

Hexylphosphonic acid diethyl ester, also known as diethyl hexylphosphonate, is a type of H-phosphonate ester . The primary targets of this compound are the P-H bonds in its structure . These bonds can undergo various transformations, leading to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .

Mode of Action

The mode of action of hexylphosphonic acid diethyl ester involves several potential pathways. Depending on the conditions and the type of reagents used, the reactions of H-phosphonate esters may involve :

Biochemical Pathways

The biochemical pathways affected by hexylphosphonic acid diethyl ester are primarily related to the transformation of P-H bonds into P-heteroatom bonds . This transformation is fundamental to the chemistry of this class of phosphorus compounds . The compound’s actions can influence the synthesis of biologically important phosphorus compounds .

Pharmacokinetics

It’s known that h-phosphonate mono- and diesters show considerable resistance to oxidation, base- and acid-catalyzed hydrolysis, or solvolysis . This stability is attributed to the relatively high electron density in the vicinity of the phosphorus atom in their anionic form .

Result of Action

The result of hexylphosphonic acid diethyl ester’s action is the production of highly reactive species bearing a good leaving group . These species are produced when H-phosphonate monoester anions, which possess a nucleophilic oxygen atom, react rapidly with a range of condensing agents .

Action Environment

The action of hexylphosphonic acid diethyl ester can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For instance, the reactions of H-phosphonate esters may involve different pathways depending on the conditions and the type of reagents used .

Propriétés

IUPAC Name |

1-diethoxyphosphorylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUJWLDQIIFQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167209 | |

| Record name | Hexylphosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethoxyphosphorylhexane | |

CAS RN |

16165-66-5 | |

| Record name | Diethyl P-hexylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylphosphonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylphosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)